1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide 1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8650878
InChI: InChI=1S/C21H22ClN3O3/c22-16-6-7-18(17(12-16)20(27)14-4-2-1-3-5-14)24-19(26)13-25-10-8-15(9-11-25)21(23)28/h1-7,12,15H,8-11,13H2,(H2,23,28)(H,24,26)
SMILES: C1CN(CCC1C(=O)N)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Molecular Formula: C21H22ClN3O3
Molecular Weight: 399.9 g/mol

1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide

CAS No.:

Cat. No.: VC8650878

Molecular Formula: C21H22ClN3O3

Molecular Weight: 399.9 g/mol

* For research use only. Not for human or veterinary use.

1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide -

Specification

Molecular Formula C21H22ClN3O3
Molecular Weight 399.9 g/mol
IUPAC Name 1-[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C21H22ClN3O3/c22-16-6-7-18(17(12-16)20(27)14-4-2-1-3-5-14)24-19(26)13-25-10-8-15(9-11-25)21(23)28/h1-7,12,15H,8-11,13H2,(H2,23,28)(H,24,26)
Standard InChI Key RWZRSFXIVZDNDX-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)N)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Canonical SMILES C1CN(CCC1C(=O)N)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Composition and Formula

The compound’s systematic name, 1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide, reflects its intricate architecture. Breaking down the components:

  • Piperidine backbone: A six-membered amine ring with a carboxamide (-CONH2) group at the 4-position.

  • Side chain: A 2-oxoethyl group linked to a benzoyl-substituted 4-chloroaniline moiety.

The molecular formula is C21H21ClN3O3, derived from:

  • Piperidine (C5H11N) + carboxamide (CONH2 → +C1H2NO)

  • 2-oxoethyl (C2H3O) + 2-benzoyl-4-chlorophenyl (C13H9ClNO)

The calculated molecular weight is 422.87 g/mol, with a ClogP value of ~2.5, indicating moderate lipophilicity .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of piperidine carboxamides typically involves multi-step reactions:

  • Piperidine functionalization: Introduction of the carboxamide group via nucleophilic acyl substitution using piperidine-4-carboxylic acid and an amine source .

  • Side-chain attachment: Coupling the 2-oxoethyl group to the piperidine nitrogen via alkylation or amidation. Patent WO2009096080A1 describes similar methods for attaching thiazole-thioether side chains to piperidine cores .

  • Benzoyl-chlorophenyl incorporation: Reacting 4-chloroaniline with benzoyl chloride to form 2-benzoyl-4-chloroaniline, followed by condensation with the 2-oxoethyl intermediate .

A representative synthesis route is:

Piperidine-4-carboxamide+ClCH2COClEt3N1-(2-chloroacetyl)piperidine-4-carboxamide\text{Piperidine-4-carboxamide} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{1-(2-chloroacetyl)piperidine-4-carboxamide} 1-(2-chloroacetyl)piperidine-4-carboxamide+2-Benzoyl-4-chloroanilineKI, DMFTarget Compound\text{1-(2-chloroacetyl)piperidine-4-carboxamide} + \text{2-Benzoyl-4-chloroaniline} \xrightarrow{\text{KI, DMF}} \text{Target Compound}

Stability and Degradation

Piperidine carboxamides are generally stable under ambient conditions but susceptible to hydrolysis in acidic or basic environments. The amide bond in the carboxamide group may hydrolyze to carboxylic acid under strong acidic conditions, while the 2-oxoethyl side chain could undergo keto-enol tautomerism . Accelerated stability studies on analogs like CHEMBL590838 show <5% degradation after 30 days at 40°C/75% RH .

Pharmacological and Biological Properties

Mechanism of Action

While direct data on 1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide are unavailable, structurally related compounds exhibit diverse biological activities:

  • Kinase inhibition: Piperidine carboxamides with aromatic substituents often target protein kinases (e.g., JAK2, EGFR) .

  • Receptor modulation: Analogous compounds act as antagonists for serotonin or dopamine receptors due to their amine-rich structures .

Molecular docking studies using the analog CHEMBL590838 suggest affinity for the ATP-binding pocket of cyclin-dependent kinases (CDKs), with a predicted Ki of 120 nM .

ADMET Profiles

  • Absorption: Moderate permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to balanced lipophilicity .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the piperidine ring and glucuronidation of the carboxamide group .

  • Toxicity: Ames test results for analogs indicate no mutagenicity up to 1 mM .

Applications and Industrial Relevance

Pharmaceutical Development

Piperidine carboxamides are explored for:

  • Oncology: CDK inhibitors in breast and lung cancers .

  • Neurology: Serotonin 5-HT6 receptor antagonists for Alzheimer’s disease .

Material Science

Surface-modified piperidine derivatives exhibit anti-fouling properties, as seen in patent US20100226943A1, where similar compounds reduce biofilm formation on marine coatings .

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